tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate
Description
tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a sulfonamide-linked ethyl chain, and a para-formylphenyl substituent. This compound is primarily utilized in organic synthesis as an intermediate for introducing protected amine functionalities, particularly in peptide chemistry and drug development. The Boc group offers stability under basic and nucleophilic conditions, while the 4-formylbenzenesulfonyl moiety provides a reactive aldehyde site for further conjugation or derivatization .
Properties
Molecular Formula |
C14H19NO5S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formylphenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(17)15-8-9-21(18,19)12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
JUZJMQAZUNMASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate typically involves the condensation of tert-butyl carbamate with 4-formylbenzenesulfonyl ethylamine. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its structural features may contribute to the biological activity of the resulting compounds, making it valuable in drug discovery and development.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate with analogous carbamate derivatives:
Key Observations :
- The 4-formylbenzenesulfonyl group in the target compound distinguishes it from analogs by offering dual reactivity: the sulfonamide enhances stability, while the aldehyde enables Schiff base formation or click chemistry .
- In contrast, the 4-methoxyphenyl analog () lacks electrophilic sites but provides steric bulk and lipophilicity, making it suitable for hydrophobic interactions in drug design.
- Brominated analogs () prioritize alkylation reactions, whereas hydroxylated derivatives () focus on biocompatible applications.
Biological Activity
tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and mechanisms of action.
Synthesis
The synthesis of this compound involves the reaction of tert-butyl carbamate with 4-formylbenzenesulfonyl chloride. The general reaction can be represented as follows:
This synthesis is crucial for obtaining the compound in a form suitable for biological evaluation.
Antibacterial Activity
Research has shown that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, a related compound was evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The microdilution broth susceptibility assay indicated that some derivatives demonstrated potent antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 32 |
| This compound | P. aeruginosa | 64 |
Anti-inflammatory Activity
In addition to its antibacterial effects, compounds similar to this compound have shown promising anti-inflammatory activity. A study assessed the anti-inflammatory effects using the carrageenan-induced paw edema model in rats, where several derivatives exhibited significant inhibition of inflammation compared to a control group .
Table 2: Anti-inflammatory Activity Results
| Compound | Percentage Inhibition (%) |
|---|---|
| This compound | 54.24 |
| Indomethacin (Control) | 60.00 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function through the following pathways:
- Inhibition of Bacterial Enzymes : The structure allows for binding to bacterial enzymes, inhibiting their function and leading to cell death.
- Modulation of Inflammatory Pathways : The anti-inflammatory effects may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various tert-butyl carbamate derivatives and evaluated their biological activities. Among these, certain compounds demonstrated not only antibacterial properties but also significant anti-inflammatory effects when tested in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
